(3S)-3-{[4-(2-methoxyethoxy)quinolin-2-yl]formamido}-N,4-dimethylpentanamide
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Overview
Description
(3S)-3-{[4-(2-methoxyethoxy)quinolin-2-yl]formamido}-N,4-dimethylpentanamide is a complex organic compound with a unique structure that includes a quinoline moiety and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[4-(2-methoxyethoxy)quinolin-2-yl]formamido}-N,4-dimethylpentanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Moiety: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Formamido Group: This step involves the reaction of the quinoline derivative with formamide under acidic conditions.
Formation of the Final Compound: The final step involves the coupling of the intermediate with N,4-dimethylpentanamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-{[4-(2-methoxyethoxy)quinolin-2-yl]formamido}-N,4-dimethylpentanamide can undergo various types of chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The formamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(3S)-3-{[4-(2-methoxyethoxy)quinolin-2-yl]formamido}-N,4-dimethylpentanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It can be used to study the interaction of quinoline derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of (3S)-3-{[4-(2-methoxyethoxy)quinolin-2-yl]formamido}-N,4-dimethylpentanamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription. The formamido group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.
Formamido Derivatives: Compounds like formamide and N-formylmethionine, which are used in various chemical reactions.
Uniqueness
(3S)-3-{[4-(2-methoxyethoxy)quinolin-2-yl]formamido}-N,4-dimethylpentanamide is unique due to its combination of a quinoline moiety and a formamido group, which provides it with distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H27N3O4 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-(2-methoxyethoxy)-N-[(3S)-4-methyl-1-(methylamino)-1-oxopentan-3-yl]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H27N3O4/c1-13(2)16(12-19(24)21-3)23-20(25)17-11-18(27-10-9-26-4)14-7-5-6-8-15(14)22-17/h5-8,11,13,16H,9-10,12H2,1-4H3,(H,21,24)(H,23,25)/t16-/m0/s1 |
InChI Key |
FSKRVGZMDTYPLJ-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)[C@H](CC(=O)NC)NC(=O)C1=NC2=CC=CC=C2C(=C1)OCCOC |
Canonical SMILES |
CC(C)C(CC(=O)NC)NC(=O)C1=NC2=CC=CC=C2C(=C1)OCCOC |
Origin of Product |
United States |
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